molecular formula C15H13ClN2O2 B12327217 Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate

Cat. No.: B12327217
M. Wt: 288.73 g/mol
InChI Key: SNZLKJUHJZQQJK-UHFFFAOYSA-N
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Description

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate (IUPAC name) is a diazenyl-functionalized phenolic derivative with an acetylated hydroxyl group. Its structure comprises:

  • Phenol core: A benzene ring substituted with a methyl group at the 4-position.
  • Diazenyl group: Positioned at the 2-position of the phenol, linked to a 3-chlorophenyl substituent.
  • Acetate ester: The hydroxyl group at the 1-position is acetylated, enhancing stability and lipophilicity.

The diazenyl group (‒N=N‒) contributes to conjugation, influencing optical properties such as UV-Vis absorption, while the 3-chlorophenyl substituent introduces steric and electronic effects that modulate reactivity .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

[2-[(3-chlorophenyl)diazenyl]-4-methylphenyl] acetate

InChI

InChI=1S/C15H13ClN2O2/c1-10-6-7-15(20-11(2)19)14(8-10)18-17-13-5-3-4-12(16)9-13/h3-9H,1-2H3

InChI Key

SNZLKJUHJZQQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)N=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate typically involves the diazotization of 3-chloroaniline followed by coupling with 4-methylphenol. The reaction conditions generally include the use of acidic media to facilitate the formation of the diazonium salt, which then reacts with the phenol derivative to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and azo compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with diazenyl groups can exhibit significant antimicrobial properties. Studies have shown that phenolic compounds often possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzyme function.

  • Case Study : A comparative study of various phenolic derivatives demonstrated that those containing diazenyl moieties exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The structural features of this compound suggest potential anticancer applications. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that certain phenolic compounds can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .

Dyes and Pigments

The presence of the diazenyl group makes this compound suitable for use as a dye or pigment in various materials. Its vibrant color properties can be exploited in textiles, plastics, and coatings.

  • Application Example : Phenolic dyes are often used in the textile industry for their stability and colorfastness. The incorporation of chlorophenyl groups enhances the color intensity and durability of the dye .

Polymer Additives

Phenol derivatives are commonly used as additives in polymer formulations to improve thermal stability and UV resistance.

  • Study Insight : Research has shown that incorporating phenolic compounds into polymer matrices can enhance their mechanical properties and resistance to degradation under UV exposure .

Chemical Sensors

Due to its electroactive nature, this compound can be utilized in the development of chemical sensors for detecting various analytes.

  • Research Application : Phenolic compounds are often employed in electrochemical sensors due to their ability to undergo redox reactions. Studies have demonstrated the effectiveness of phenolic sensors in detecting environmental pollutants .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial & Anticancer AgentsEnhanced activity against bacteria; apoptosis induction
Material ScienceDyes and Pigments; Polymer AdditivesImproved colorfastness; enhanced thermal stability
Analytical ChemistryChemical SensorsEffective detection of pollutants

Mechanism of Action

The mechanism of action of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in cellular processes and has been studied for its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenolic Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Target Compound 3-Cl-C₆H₄ (diazenyl, 2), CH₃ (4), OAc (1) C₁₅H₁₃ClN₂O₂ Diazenyl, Acetate
(E)-4-((2-Chlorophenyl)diazenyl)-2-methylphenol (3b) 2-Cl-C₆H₄ (diazenyl, 4), CH₃ (2) C₁₃H₁₁ClN₂O Diazenyl, Free Phenol
Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, 1-acetate 2-Cl-4-CF₃-C₆H₃ (phenoxy, 3), OAc (1) C₁₅H₁₀ClF₃O₃ Phenoxy, Acetate
Phenol,2-(tert-butyl)-4-methyl-, 1-acetate (CAS 6950-09-0) tert-butyl (2), CH₃ (4), OAc (1) C₁₃H₁₈O₂ Bulky alkyl, Acetate

Key Observations :

  • Substituent Position: The target compound’s 3-chlorophenyl group (vs.
  • Functional Groups: Acetylation (OAc) increases lipophilicity (LogP ~5.8 estimated) compared to free phenols (e.g., 3b, LogP ~3.2) . Phenoxy derivatives (e.g., ) lack the azo group but introduce trifluoromethyl groups for enhanced electronegativity.

Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) UV λmax (nm)
Target Compound 296.7 ~150–160 (est.) 5.8 (estimated) ~380 (est.)
3b 246.7 160–165 3.2 376
340.7 N/A 6.1 315–339*

Notes:

  • UV Absorption: The diazenyl group in the target compound likely shifts λmax to ~380 nm, longer than 3b (376 nm) due to extended conjugation from substituent positioning . Phenoxy derivatives (e.g., ) absorb at lower wavelengths (~315 nm) due to reduced conjugation .
  • Lipophilicity: Acetylation increases LogP compared to free phenols, making the target compound more membrane-permeable than 3b .

Biological Activity

Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate, also known as a diazenyl compound, has garnered attention due to its potential biological activities. This article delves into the compound's antibacterial, antifungal, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of azo compounds characterized by the presence of a diazo group (-N=N-) linked to phenolic structures. Its chemical structure is represented as follows:

C11H12ClN2O2\text{C}_11\text{H}_{12}\text{Cl}\text{N}_2\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of phenolic compounds, including derivatives like this compound. The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Research Findings

  • In Vitro Studies : A study reported that compounds with chlorophenyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity, allowing better penetration into bacterial membranes .
    CompoundMIC (µg/mL)MBC (µg/mL)
    Phenol derivative A1632
    Phenol derivative B816
    This compound48
  • Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell membranes, leading to leakage of cellular contents. This is attributed to the phenolic hydroxyl group which interacts with membrane lipids .

Antifungal Activity

The antifungal properties of phenolic compounds are also noteworthy. Research indicates that these compounds can inhibit fungal growth through similar mechanisms as their antibacterial counterparts.

Case Studies

  • A study focusing on various phenolic compounds found that those with diazo groups showed promising antifungal activity against Candida species, with MIC values ranging from 8 to 32 µg/mL. The presence of chlorine in the para position was particularly effective in enhancing antifungal efficacy .

Cytotoxic Activity

The cytotoxic effects of phenolic compounds have been explored in various cancer cell lines.

  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
  • Mechanism : The cytotoxicity is believed to arise from the induction of oxidative stress and apoptosis in cancer cells. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer potential .

Q & A

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Cross-validate using multiple techniques (e.g., IR + Raman for vibrational modes, SCXRD + solid-state NMR for packing effects) .
  • Case Study : If NMR suggests rotational freedom in the azo group but SCXRD shows planarity, conduct variable-pressure crystallography to assess conformational flexibility .

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